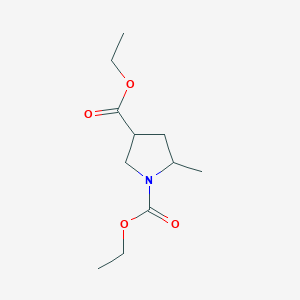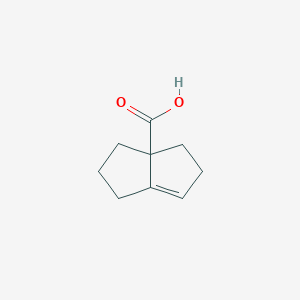![molecular formula C15H23Br2Cl B14569511 8,10-Dibromo-7-chloro-3,7,11,11-tetramethylspiro[5.5]undec-2-ene CAS No. 61264-67-3](/img/structure/B14569511.png)
8,10-Dibromo-7-chloro-3,7,11,11-tetramethylspiro[5.5]undec-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,10-Dibromo-7-chloro-3,7,11,11-tetramethylspiro[5.5]undec-2-ene is a complex organic compound characterized by its unique spirocyclic structure. This compound features multiple halogen substitutions, including bromine and chlorine, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,10-Dibromo-7-chloro-3,7,11,11-tetramethylspiro[5.5]undec-2-ene typically involves multi-step organic reactions. One common approach is the halogenation of a precursor spirocyclic compound. The reaction conditions often include the use of bromine and chlorine sources under controlled temperature and solvent conditions to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
8,10-Dibromo-7-chloro-3,7,11,11-tetramethylspiro[5.5]undec-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove halogen atoms or reduce other functional groups within the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium iodide (KI) under mild to moderate temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
8,10-Dibromo-7-chloro-3,7,11,11-tetramethylspiro[5.5]undec-2-ene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s halogenated structure makes it a candidate for studying halogen bonding interactions in biological systems.
Medicine: Research into its potential as a pharmacophore for developing new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 8,10-Dibromo-7-chloro-3,7,11,11-tetramethylspiro[5.5]undec-2-ene exerts its effects involves interactions with molecular targets through its halogen atoms. These interactions can include halogen bonding, which influences the compound’s binding affinity and specificity for certain enzymes or receptors. The pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-5-chloro-2-ethoxybenzene: Another halogenated compound with similar reactivity.
6,8-Dibromo-7,17,18-trimethyl-3,11-dithia-tricyclo[11.3.1.1(5,9)]octadeca-hexaene: A structurally complex compound with multiple halogen substitutions.
Uniqueness
8,10-Dibromo-7-chloro-3,7,11,11-tetramethylspiro[5.5]undec-2-ene is unique due to its spirocyclic structure and specific arrangement of halogen atoms. This configuration imparts distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
61264-67-3 |
|---|---|
Molecular Formula |
C15H23Br2Cl |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
2,4-dibromo-5-chloro-1,1,5,9-tetramethylspiro[5.5]undec-9-ene |
InChI |
InChI=1S/C15H23Br2Cl/c1-10-5-7-15(8-6-10)13(2,3)11(16)9-12(17)14(15,4)18/h5,11-12H,6-9H2,1-4H3 |
InChI Key |
PZEWCKUFSSGDPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC2(CC1)C(C(CC(C2(C)Cl)Br)Br)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-{3-[4-(2,4-Dichlorophenoxy)phenyl]but-2-en-1-yl}-1H-imidazole](/img/structure/B14569479.png)
![(1-Chloro-3H-naphtho[2,1-b]pyran-2-yl)methanol](/img/structure/B14569480.png)


![3,4,9,10-Tetrabromo-1,7-dioxadispiro[4.0.4~6~.2~5~]dodecane-2,8-dione](/img/structure/B14569506.png)


